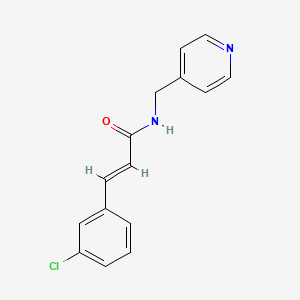
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide, also known as CPMA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of acrylamide derivatives and has been studied for its ability to modulate various cellular pathways.
Mechanism of Action
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to inhibit the activation of PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to inhibit the activation of MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has also been shown to induce apoptosis in cancer cells and inhibit cancer cell migration and invasion. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been shown to possess low toxicity and can be administered orally or intraperitoneally. However, there are also limitations to 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. Further studies are required to determine the optimal dosage and administration route.
Future Directions
There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer properties. Further studies are required to determine its efficacy and safety in humans. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could also be studied for its potential use in treating viral infections such as COVID-19. Furthermore, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide could be studied for its potential use in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its ability to modulate various cellular pathways and possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for lab experiments, but further studies are required to determine its optimal dosage and administration route. There are several future directions for 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide research, and it holds promise as a potential therapeutic agent for various diseases.
Synthesis Methods
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide can be synthesized by reacting 3-chlorobenzaldehyde and 4-pyridinemethanamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide.
Scientific Research Applications
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. 3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide has been studied in vitro and in vivo for its ability to modulate cellular pathways such as the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-14-3-1-2-12(10-14)4-5-15(19)18-11-13-6-8-17-9-7-13/h1-10H,11H2,(H,18,19)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGILIYVOTVHFI-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(4-pyridinylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

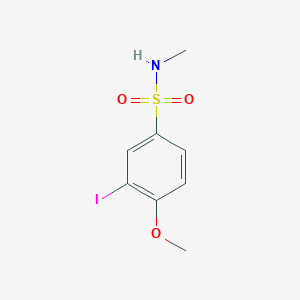
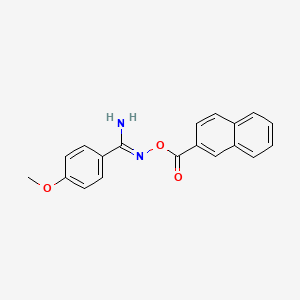
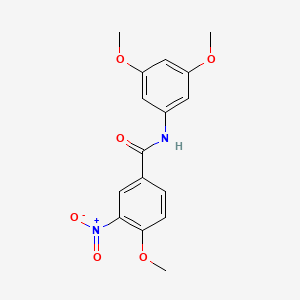
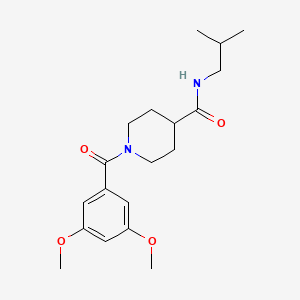
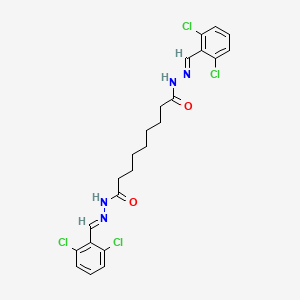
![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)
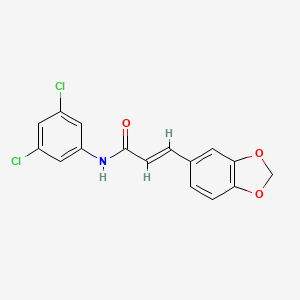
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![N-cyclohexyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5777473.png)
![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
